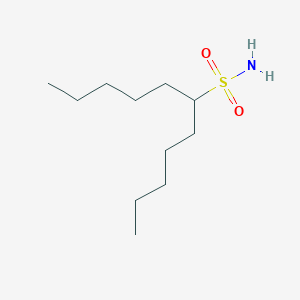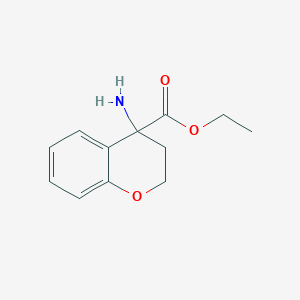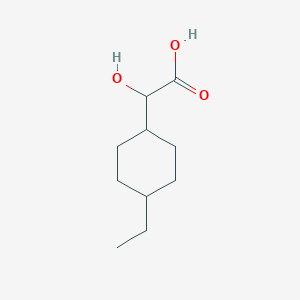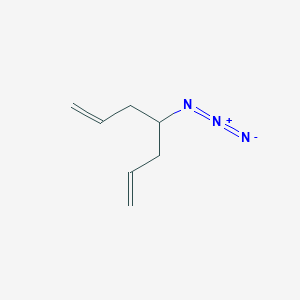
4-Azidohepta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidohepta-1,6-diene is a chemical compound with the molecular formula C7H11N3. . The compound consists of a hepta-1,6-diene backbone with an azido group (-N3) attached to the fourth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidohepta-1,6-diene typically involves the azidation of hepta-1,6-diene. One common method is the reaction of hepta-1,6-diene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azidohepta-1,6-diene can undergo various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amines or amides.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve copper(I) catalysts and mild reaction conditions.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.
Reduction Reactions: Utilize hydrogen gas and palladium or platinum catalysts.
Major Products Formed:
Cycloaddition Reactions: Triazoles.
Substitution Reactions: Amines or amides.
Reduction Reactions: Primary amines.
Wissenschaftliche Forschungsanwendungen
4-Azidohepta-1,6-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Azidohepta-1,6-diene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloadditions and substitutions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can then interact with other molecules to exert their effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers.
Chloroprene: A chlorinated diene used in the production of neoprene, a type of synthetic rubber.
Uniqueness of 4-Azidohepta-1,6-diene: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
4-azidohepta-1,6-diene |
InChI |
InChI=1S/C7H11N3/c1-3-5-7(6-4-2)9-10-8/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
YWPONUXITUHEPF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CC=C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


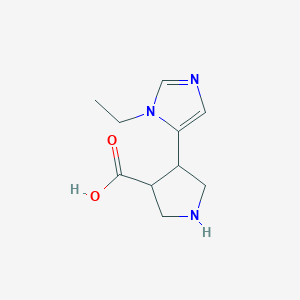
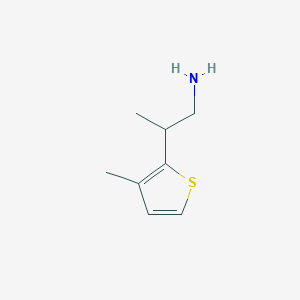

![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
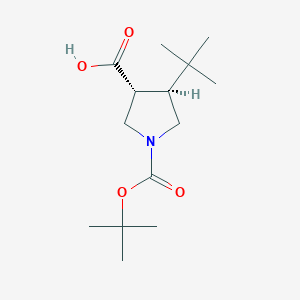
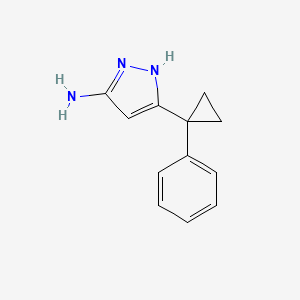
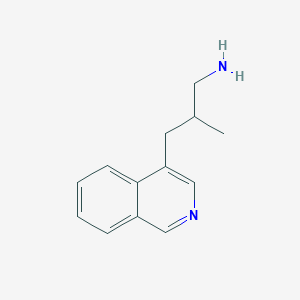

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
